REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.Cl[C:12]([O:14][CH3:15])=[O:13].Cl.C[O-].[Na+]>CO>[SH:10][C:7]1[CH:8]=[CH:9][C:4]([NH:3][C:12](=[O:13])[O:14][CH3:15])=[CH:5][CH:6]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
3.27 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 2 hours, at the end of which time the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with methylene
|
Type
|
EXTRACTION
|
Details
|
The resulting extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude crystalline solid
|
Type
|
STIRRING
|
Details
|
The resulting mixture was then stirred at room temperature for 1.5 hours, at the end of which time the reaction mixture
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The resulting extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude crystalline residue which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from a mixed solvent of methylene chloride and hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
SC1=CC=C(C=C1)NC(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.135 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |